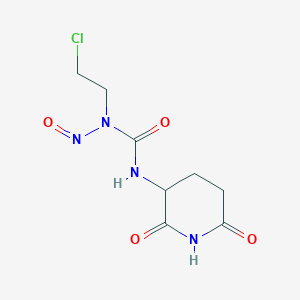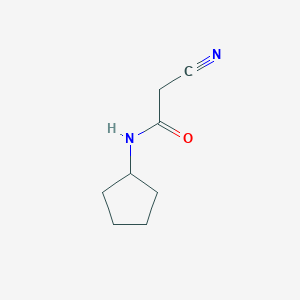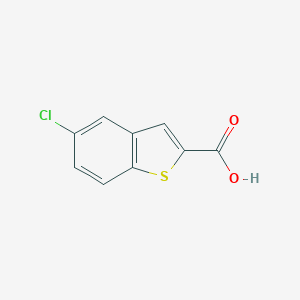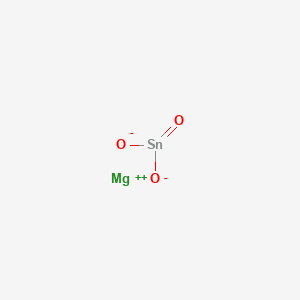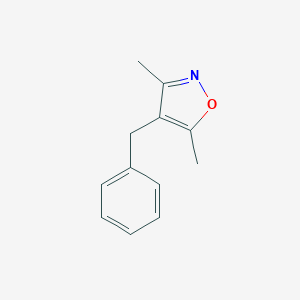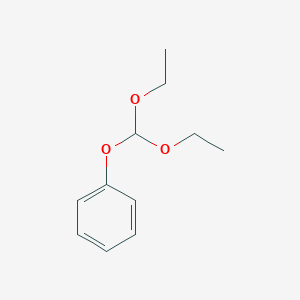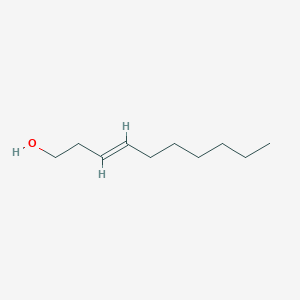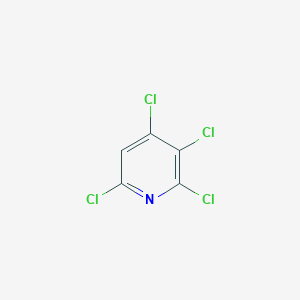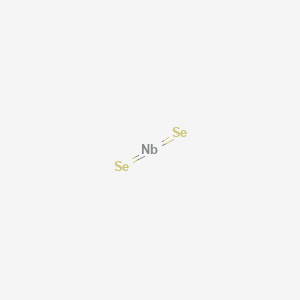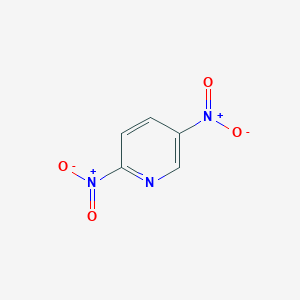![molecular formula C12H10S B080396 2-Methyl-2H-naphtho[1,8-bc]thiophene CAS No. 10397-12-3](/img/structure/B80396.png)
2-Methyl-2H-naphtho[1,8-bc]thiophene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Methyl-2H-naphtho[1,8-bc]thiophene (MNT) is a heterocyclic compound that belongs to the family of naphthothiophenes. It is a yellow crystalline powder that has been found to possess various biological activities. The compound has received significant attention in recent years due to its potential applications in the field of organic electronics, solar cells, and optoelectronics.
Mécanisme D'action
The exact mechanism of action of 2-Methyl-2H-naphtho[1,8-bc]thiophene is not yet fully understood. However, studies have suggested that the compound may exert its biological activities through the modulation of various signaling pathways. 2-Methyl-2H-naphtho[1,8-bc]thiophene has been found to inhibit the activation of NF-κB, a transcription factor that plays a crucial role in the regulation of inflammation and immune responses. The compound has also been shown to induce apoptosis in cancer cells through the activation of caspase-3 and caspase-9.
Effets Biochimiques Et Physiologiques
2-Methyl-2H-naphtho[1,8-bc]thiophene has been found to possess various biochemical and physiological effects. The compound has been shown to exhibit antioxidant activity by scavenging free radicals and reducing oxidative stress. 2-Methyl-2H-naphtho[1,8-bc]thiophene has also been found to possess anti-inflammatory activity by inhibiting the production of pro-inflammatory cytokines. The compound has been shown to induce apoptosis in cancer cells by activating caspase-3 and caspase-9.
Avantages Et Limitations Des Expériences En Laboratoire
The advantages of using 2-Methyl-2H-naphtho[1,8-bc]thiophene in lab experiments include its low toxicity, high stability, and ease of synthesis. The compound has also been found to possess excellent solubility in various organic solvents, making it suitable for use in various organic electronic devices. However, the limitations of using 2-Methyl-2H-naphtho[1,8-bc]thiophene in lab experiments include its high cost and limited availability.
Orientations Futures
There are several future directions for the research on 2-Methyl-2H-naphtho[1,8-bc]thiophene. One of the potential applications of 2-Methyl-2H-naphtho[1,8-bc]thiophene is in the development of new organic electronic devices, such as OLEDs and solar cells. The compound has also been found to possess potential applications in the field of medicine, particularly in the development of new anticancer drugs. Further research is needed to elucidate the exact mechanism of action of 2-Methyl-2H-naphtho[1,8-bc]thiophene and to explore its potential applications in various fields.
Conclusion:
In conclusion, 2-Methyl-2H-naphtho[1,8-bc]thiophene is a heterocyclic compound that possesses various biological activities and potential applications in the field of organic electronics, solar cells, and optoelectronics. The compound can be synthesized through various methods, including the Suzuki-Miyaura coupling reaction. 2-Methyl-2H-naphtho[1,8-bc]thiophene exerts its biological activities through the modulation of various signaling pathways, including the inhibition of NF-κB activation and the induction of apoptosis in cancer cells. The compound has several advantages and limitations for lab experiments, and there are several future directions for research on 2-Methyl-2H-naphtho[1,8-bc]thiophene.
Méthodes De Synthèse
2-Methyl-2H-naphtho[1,8-bc]thiophene can be synthesized through various methods. One of the most common methods is the Suzuki-Miyaura coupling reaction. This reaction involves the reaction of 2-bromo-1-methyl-4-nitronaphthalene with thiophene-2-boronic acid in the presence of a palladium catalyst. The product obtained is then subjected to a reduction reaction to obtain 2-Methyl-2H-naphtho[1,8-bc]thiophene.
Applications De Recherche Scientifique
2-Methyl-2H-naphtho[1,8-bc]thiophene has been found to possess various biological activities. It has been shown to exhibit antitumor, anti-inflammatory, and antioxidant activities. The compound has also been found to possess potential applications in the field of organic electronics, solar cells, and optoelectronics. 2-Methyl-2H-naphtho[1,8-bc]thiophene has been used as a hole-transporting material in organic light-emitting diodes (OLEDs) and as an electron-accepting material in polymer solar cells.
Propriétés
Numéro CAS |
10397-12-3 |
|---|---|
Nom du produit |
2-Methyl-2H-naphtho[1,8-bc]thiophene |
Formule moléculaire |
C12H10S |
Poids moléculaire |
186.27 g/mol |
Nom IUPAC |
3-methyl-2-thiatricyclo[6.3.1.04,12]dodeca-1(11),4,6,8(12),9-pentaene |
InChI |
InChI=1S/C12H10S/c1-8-10-6-2-4-9-5-3-7-11(13-8)12(9)10/h2-8H,1H3 |
Clé InChI |
YFCUGEDKANRMNI-UHFFFAOYSA-N |
SMILES |
CC1C2=CC=CC3=C2C(=CC=C3)S1 |
SMILES canonique |
CC1C2=CC=CC3=C2C(=CC=C3)S1 |
Synonymes |
2-Methyl-2H-naphtho[1,8-bc]thiophene |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



